molecular formula C12H15Cl3N2O2 B1270143 Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- CAS No. 139520-94-8

Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-

Cat. No.: B1270143
CAS No.: 139520-94-8
M. Wt: 325.6 g/mol
InChI Key: MPNJTIZLDHWBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a metabolite of the fungicide prochloraz and is often used as an analytical standard in pesticide residue analysis .

Mechanism of Action

Target of Action

It is known to be a metabolite of the fungicide prochloraz , suggesting that it may have similar targets, such as enzymes involved in fungal sterol biosynthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-”. It is known that Prochloraz has low toxicity to a wide range of soil microflora and microfauna, but has inhibitory effects on soil fungi , suggesting that the metabolite may have similar environmental interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of n-propylamine. The reaction is carried out in an amination reactor with stirring and heating to a specific temperature. The reaction typically lasts for 8-10 hours, followed by a 1-2 hour holding period. After the reaction, the product is isolated by vacuum distillation and purified by washing with water and extraction with toluene .

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation and extraction techniques helps in the efficient recovery of the product .

Types of Reactions:

    Oxidation: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

    Prochloraz: A broad-spectrum fungicide with a similar structure.

    N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: Another metabolite of prochloraz with similar applications.

Uniqueness: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is unique due to its specific interaction with fungal cell membranes and its role as a metabolite of prochloraz. Its distinct chemical structure allows for targeted fungicidal activity and makes it a valuable analytical standard in pesticide residue analysis .

Properties

IUPAC Name

1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNJTIZLDHWBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363092
Record name Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139520-94-8
Record name Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Reactant of Route 2
Reactant of Route 2
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Reactant of Route 3
Reactant of Route 3
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Reactant of Route 4
Reactant of Route 4
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Reactant of Route 5
Reactant of Route 5
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Reactant of Route 6
Reactant of Route 6
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.